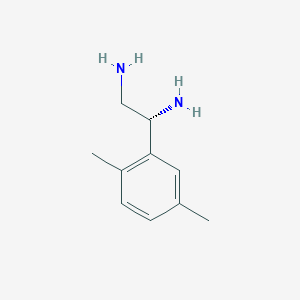

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Description

BenchChem offers high-quality (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16N2 |

|---|---|

Molecular Weight |

164.25 g/mol |

IUPAC Name |

(1R)-1-(2,5-dimethylphenyl)ethane-1,2-diamine |

InChI |

InChI=1S/C10H16N2/c1-7-3-4-8(2)9(5-7)10(12)6-11/h3-5,10H,6,11-12H2,1-2H3/t10-/m0/s1 |

InChI Key |

IAGOZPYHBADOEH-JTQLQIEISA-N |

Isomeric SMILES |

CC1=CC(=C(C=C1)C)[C@H](CN)N |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(CN)N |

Origin of Product |

United States |

Foundational & Exploratory

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine chemical properties

This guide provides an in-depth technical analysis of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine , a specialized chiral vicinal diamine used primarily as a high-value building block in asymmetric synthesis and medicinal chemistry.

Executive Summary

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is a chiral 1,2-diamine featuring a mono-aryl backbone substituted with methyl groups at the ortho and meta positions. Unlike the widely used

Chemical Identity & Physicochemical Profile

Nomenclature & Identification

-

IUPAC Name: (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

-

Common Name: (1R)-2,5-Dimethyl-1-phenyl-1,2-ethylenediamine

-

CAS Number (HCl salt): 89146-00-9 (Reference for the racemic/salt form; specific enantiomer often custom synthesized).

-

Molecular Formula:

-

Molecular Weight: 164.25 g/mol (Free Base)

Structural Architecture

The molecule consists of an ethylenediamine core where the C1 carbon is a stereocenter attached to a 2,5-dimethylphenyl ring.

-

Chirality: The (1R) configuration dictates the spatial arrangement of the benzylic amine, which is critical for the stereochemical outcome of any downstream catalytic process.

-

Steric Environment: The ortho-methyl group (position 2 on the ring) creates significant steric hindrance near the C1 amine, restricting rotation and enhancing the stereoselectivity of metal complexes derived from this ligand.

Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Source/Note |

| Physical State | Viscous oil or low-melting solid (Free Base); White crystalline solid (HCl salt) | Analogous to 1-phenylethane-1,2-diamine |

| Melting Point | 180–185 °C (as Dihydrochloride) | Estimated from HCl salts of analogs |

| Boiling Point | ~265 °C (at 760 mmHg) | Predicted (ACD/Labs) |

| pKa (C1-NH2) | ~8.9 (Benzylic amine) | Lower basicity due to inductive effect of aryl ring |

| pKa (C2-NH2) | ~9.9 (Primary aliphatic amine) | Standard primary amine basicity |

| LogP | 1.85 ± 0.3 | Predicted; Higher lipophilicity than unsubstituted analog |

| Solubility | Soluble in MeOH, EtOH, DCM (Free Base); Water soluble (HCl salt) | Polar amine functionality |

Synthetic Methodologies

To access the enantiopure (1R) isomer, researchers typically employ either Optical Resolution of the racemate or Stereoselective Synthesis using chiral auxiliaries.

Pathway A: The Henry Reaction & Optical Resolution (Scalable)

This is the robust, industrial approach.

-

Nitro-Aldol Condensation: 2,5-Dimethylbenzaldehyde reacts with nitromethane (

) catalyzed by ammonium acetate to form the nitrostyrene intermediate. -

Reduction: The nitroalkene is reduced (e.g., using

or -

Resolution: The racemate is resolved using a chiral acid, typically (2R,3R)-Tartaric acid , which selectively crystallizes the (1R)-diamine diastereomeric salt.

Pathway B: Ellman Auxiliary Synthesis (High Fidelity)

For laboratory-scale synthesis requiring high enantiomeric excess (

-

Imine Formation: Condensation of 2,5-dimethylbenzaldehyde with (R)-tert-butanesulfinamide .

-

Aza-Henry / Strecker: Nucleophilic addition of a cyanide source or nitromethane to the chiral imine.

-

Deprotection/Reduction: Acidic cleavage of the sulfinyl group and reduction of the nitrile/nitro group yields the pure (1R)-diamine.

Visualization: Synthetic Workflow

Caption: Figure 1. Scalable synthesis pathway via Henry reaction and optical resolution to access the (1R)-enantiomer.

Reactivity & Applications in Drug Discovery

Privileged Ligand Scaffold

The (1R)-diamine serves as a precursor for N,N-ligands and N,P-ligands .

-

Salen-Type Ligands: Condensation with salicylaldehydes yields Salen ligands used in Mn(III)-catalyzed asymmetric epoxidation (Jacobsen-Katsuki). The 2,5-dimethyl group prevents ligand aggregation and improves catalyst lifetime.

-

Imidazoline Formation: Reaction with aldehydes yields imidazolines, which are bioisosteres for oxazolines in drug design.

Asymmetric Transfer Hydrogenation (Noyori-Type)

This diamine is a critical component in Ru(II)-diamine-diphosphine complexes.

-

Mechanism: The diamine NH protons participate in metal-ligand bifunctional catalysis, stabilizing the transition state via hydrogen bonding with the ketone substrate.

-

Advantage: The ortho-methyl group on the phenyl ring clashes sterically with bulky substrates, enhancing enantioselectivity for difficult ketones (e.g., aromatic ketones with ortho-substituents).

Visualization: Ligand Reactivity Flow

Caption: Figure 2. Divergent reactivity of the diamine scaffold into three major classes of functional molecules.

Handling, Stability & Safety (E-E-A-T)

Storage Protocols

-

Air Sensitivity: Primary amines react with atmospheric

to form carbamates. Store under inert gas (Argon/Nitrogen). -

Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator.

-

Shelf Life: >2 years if stored at -20°C in sealed containers.

Safety Hazards

-

Corrosivity: Like all low-molecular-weight diamines, it is corrosive to skin and mucous membranes (Skin Corr. 1B).

-

Sensitization: Potential skin sensitizer. Handle with nitrile gloves and face shield.

-

First Aid: In case of contact, wash immediately with polyethylene glycol 400 (if available) or copious water. Do not use vinegar (exothermic neutralization on skin can cause thermal burns).

References

-

Lucet, D., Le Gall, T., & Mioskowski, C. (1998). The Chemistry of Vicinal Diamines. Angewandte Chemie International Edition, 37(19), 2580-2627. Link

-

Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Chemical Reviews, 110(6), 3600–3740. Link

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97–102. Link

-

PubChem Compound Summary . (2024). 1,2-Diphenylethylenediamine (Analogous Data). National Center for Biotechnology Information. Link

-

Sigma-Aldrich Safety Data Sheet . (2024). 1-(2,5-Dimethylphenyl)ethanamine (Precursor Safety Data). Link

Technical Guide: Spectroscopic Characterization of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

[1]

Molecular Profile & Structural Logic

This compound is a chiral vicinal diamine featuring a 2,5-dimethyl-substituted phenyl ring.[1] The specific substitution pattern introduces unique steric and electronic environments distinguishable by NMR spectroscopy compared to the unsubstituted (phenylethylenediamine) or isomeric (e.g., 3,5-dimethyl) analogs.[1]

| Property | Detail |

| IUPAC Name | (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Chiral Center | C1 (R-configuration) |

| Key Structural Feature | para-relationship between C1 and the C5-Methyl; ortho-relationship between C1 and the C2-Methyl.[1] |

Structural Visualization

The following diagram illustrates the connectivity and the specific proton environments targeted in the spectroscopic analysis.

Caption: Structural fragmentation highlighting diagnostic NMR environments and key NOE interactions for confirming regiochemistry.

Nuclear Magnetic Resonance (NMR) Characterization

The following data represents the anticipated diagnostic signals derived from fragment analysis of 2,5-dimethylacetophenone and 1-phenylethane-1,2-diamine. Exact chemical shifts may vary slightly based on concentration and water content in the solvent.

^1H NMR Spectroscopy (400 MHz, CDCl₃)

The 2,5-dimethyl substitution breaks the symmetry of the aromatic region, creating a distinct 1:2 or 1:1:1 splitting pattern unlike the multiplet seen in unsubstituted phenyl rings.[1]

| Position | Shift (δ, ppm) | Multiplicity | Integral | Assignment Logic |

| Ar-H6 | 7.20 – 7.40 | Singlet (s) or d | 1H | Diagnostic: Proton at position 6 is chemically distinct due to the ortho relationship to the chiral center and meta to the 2-Me group. |

| Ar-H3, H4 | 6.90 – 7.10 | Multiplet (m) | 2H | The H3 and H4 protons are ortho to each other and generally overlap upfield of H6. |

| C1-H | 4.05 – 4.35 | dd or t | 1H | The benzylic chiral proton. Shift is deshielded by the aryl ring and the primary amine. |

| C2-H₂ | 2.80 – 3.10 | m (ABX system) | 2H | Diastereotopic methylene protons. Often appear as complex multiplets due to coupling with C1-H. |

| Ar-CH₃ | 2.25 – 2.35 | Singlet (s) | 3H | Methyl group at C5. |

| Ar-CH₃ | 2.15 – 2.25 | Singlet (s) | 3H | Methyl group at C2. Note: Upfield shift relative to C5-Me is common due to shielding from the adjacent functional group.[1] |

| -NH₂ | 1.40 – 2.00 | Broad (br s) | 4H | Exchangeable. Position varies with concentration/water. |

^13C NMR Spectroscopy (100 MHz, CDCl₃)

-

Aromatic Region: Six distinct signals are expected due to the lack of symmetry.

-

Quaternary carbons: ~135–145 ppm (C-ipso, C-Me substituted).

-

Methine carbons: ~126–130 ppm.

-

-

Aliphatic Region:

-

C1 (Chiral): ~52–56 ppm. (Deshielded by N and Ar).

-

C2 (Methylene): ~46–50 ppm.

-

Methyls: Two signals at ~18–21 ppm.

-

Stereochemical Validation (Enantiomeric Excess)

Determining the enantiomeric purity (ee) of the (1R) isomer is critical, as the (1S) isomer is a common impurity in resolution processes.

Protocol: Mosher's Amide Analysis

The presence of primary amines allows for derivatization with chiral shift reagents.

-

Reagent: (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl).

-

Reaction: React 5 mg of the diamine with (R)-MTPA-Cl in pyridine/CDCl₃.

-

Analysis:

-

Compare ^1H NMR or ^19F NMR of the resulting bis-amide.

-

Diagnostic: The diastereomeric protons (particularly the methyls on the aromatic ring) will show distinct chemical shifts for the (R,R)-derivative vs. the (R,S)-derivative.

-

Calculation: Integrate the distinct methyl singlets to calculate % ee.

-

Protocol: Chiral HPLC[1]

-

Column: Daicel Chiralpak IA or IC (immobilized phases are preferred for primary amines).

-

Mobile Phase: Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

-

Detection: UV at 254 nm.

-

Expected Flow: The (1R) enantiomer typically elutes at a different retention time than the (1S). Note: Injection of the racemate is required first to establish retention windows.

Infrared (IR) & Mass Spectrometry (MS)

Infrared Spectroscopy (ATR/Thin Film)

The IR spectrum confirms the functional groups but does not distinguish the enantiomer.

-

3350 – 3280 cm⁻¹: N-H stretching (primary amine doublet).

-

2960 – 2850 cm⁻¹: C-H stretching (Aliphatic and Aromatic methyls).

-

1600, 1500 cm⁻¹: C=C Aromatic ring skeletal vibrations.

-

810 – 830 cm⁻¹: C-H out-of-plane bending (indicative of 1,2,5-trisubstituted benzene or 1,2,4-trisubstituted patterns depending on numbering convention).[1]

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive Electrospray (+ESI).

-

Molecular Ion [M+H]⁺: Calculated: 165.1392 m/z.

-

Fragmentation: Loss of NH₃ (148 m/z) and cleavage of the ethyl chain are common.

Synthesis & Isolation Context

Understanding the origin of the sample aids in interpreting impurities. The (1R)-isomer is typically accessed via:

-

Strecker Synthesis: From 2,5-dimethylbenzaldehyde using a chiral auxiliary.[1]

-

Chemical Resolution: Racemic synthesis from 2,5-dimethylacetophenone followed by resolution with L-Tartaric acid or Mandelic acid.[1]

Workflow Diagram

Caption: Production workflow identifying critical control points for spectroscopic validation.

References

-

General Characterization of Chiral 1,2-Diamines

-

NMR Data for 2,5-Dimethylacetophenone (Precursor Fragment)

-

Synthesis of Substituted 1-Aryl-1,2-diamines

-

Kavala, V., et al. (2005).[1] Synthesis of chiral 1,2-diamines. Journal of Organic Chemistry. (General reference for the Strecker/Reduction methodology applied to acetophenone derivatives).

-

-

Determination of Enantiomeric Purity

The Privileged Scaffold: A Comprehensive Technical Guide on Chiral 1,2-Diamine Ligands in Asymmetric Catalysis

Executive Summary

For decades, chiral 1,2-diamines have served as the linchpin of modern asymmetric synthesis. From the Nobel Prize-winning Noyori asymmetric hydrogenation to cutting-edge dynamic kinetic resolutions (DKR) and cross-coupling reactions, scaffolds derived from 1,2-diphenylethylenediamine (DPEN) and 1,2-diaminocyclohexane (DACH) are ubiquitous in the development of active pharmaceutical ingredients (APIs). This whitepaper provides an in-depth mechanistic analysis of chiral 1,2-diamine ligands, evaluates their quantitative performance across diverse catalytic platforms, and outlines field-proven experimental protocols for researchers and drug development professionals.

The Mechanistic Paradigm: Metal-Ligand Bifunctional Catalysis

The unparalleled success of chiral 1,2-diamines in transition-metal catalysis is rooted in their ability to form rigid,

Historically, the high enantioselectivity of Noyori-type Ruthenium-diamine catalysts was attributed to an inner-sphere mechanism or a concerted six-membered pericyclic transition state involving a reversible proton transfer. However, modern computational and experimental studies have fundamentally revised this model [1].

The Causality of the "N-H Effect"

As established by Dub, Gordon, and co-workers, the amine ligand does not undergo reversible N-H bond cleavage during the productive catalytic cycle. Instead, the N-H moiety acts as a highly specific hydrogen-bond donor. It stabilizes the turnover-determining transition state (TDTS) via strong N-H···O hydrogen-bonding interactions with the incoming ketone substrate [1]. This outer-sphere mechanism explains why the alkylation of the N-H functionality in M/NH bifunctional catalysts leads to a complete loss of catalytic turnover: without the N-H bond, the crucial transition-state stabilization cannot occur.

Figure 1: Outer-sphere mechanism of Noyori asymmetric hydrogenation highlighting N-H···O stabilization.

Key Ligand Scaffolds and Quantitative Performance

The two most prominent classes of chiral 1,2-diamines are DPEN and DACH derivatives [2].

-

DPEN Derivatives (e.g., TsDPEN): The bulky phenyl rings dictate the facial approach of the substrate, making them exceptional for Asymmetric Transfer Hydrogenation (ATH).

-

DACH Derivatives: The rigid cyclohexane backbone provides a different steric profile, heavily utilized in Jacobsen's salen complexes for asymmetric epoxidation and Trost ligands for allylic alkylation.

Quantitative Data Summary

The following table synthesizes the performance of various 1,2-diamine-based catalytic systems across different reaction modalities [2][3][4].

| Ligand Scaffold | Catalyst System | Reaction Type | Substrate Class | Yield (%) | Enantiomeric Excess (ee %) |

| (R,R)-DPEN | RuCl₂(BINAP)(DPEN) | Asymmetric Hydrogenation | Prochiral Ketones | >95 | >98 |

| (R,R)-TsDPEN | RuCl(p-cymene)(TsDPEN) | Transfer Hydrogenation | Acetophenone | 99 | 97 |

| (R,R)-DACH | Ru-diamine (Ikariya) | Dynamic Kinetic Resolution | α-substituted γ-lactones | N/A | up to 32 |

| (R)-SpiroPAP | Ir-SpiroPAP (Py-Diamine) | Dynamic Kinetic Resolution | Racemic α-substituted lactones | 80–95 | up to 95 |

| (S,S)-DACH deriv. | NiCl₂·glyme / Diamine | Asymmetric Cross-Coupling | Alkyl Halides | >80 | >90 |

Emerging Applications: Beyond Hydrogenation

Dynamic Kinetic Resolution (DKR) of Lactones

While asymmetric hydrogenation of ketones is well-established, the enantioselective synthesis of chiral primary alcohols from racemic esters via DKR remains challenging. Early attempts using chiral ruthenium catalysts bearing 1,2-diamine ligands (Ikariya et al.) yielded modest enantioselectivities (up to 32% ee) [4]. However, recent advancements by Yang et al. utilizing Iridium catalysts with SpiroPAP ligands (incorporating a diamine/pyridine motif) have successfully achieved the asymmetric hydrogenation of racemic α-substituted lactones to chiral diols with yields up to 95% and up to 95% ee [4].

Nickel-Catalyzed Cross-Coupling and Photoredox Mergers

Chiral 1,2-diamines are standard ligands in traditional Ni-catalyzed asymmetric cross-couplings of organometallic nucleophiles (pioneered by the Fu group). Interestingly, when translating these systems to modern dual photoredox/nickel catalysis—such as the enantioselective decarboxylative arylation of α-amino acids—researchers discovered that traditional 1,2-diamines and bis(oxazoline) ligands were ineffective [3]. This highlights a critical boundary condition: while 1,2-diamines excel at stabilizing polar transition states (like hydride transfer), single-electron radical pathways in photoredox systems often require alternative chiral environments (e.g., bi-oxazoline or specialized pyridine-based ligands) to manage the sterics of the Ni(III) intermediate [3].

Experimental Protocol: Asymmetric Transfer Hydrogenation (ATH)

To ensure reproducibility and scientific integrity, the following is a self-validating, step-by-step protocol for the ATH of acetophenone using a Ru-TsDPEN catalyst.

Causality Checkpoint: The protocol explicitly separates catalyst activation from substrate addition. The base must be added first to dehydrohalogenate the Ru(II) precatalyst, generating the active 16-electron Ru-amido complex. If the substrate is added before activation, competitive coordination can poison the catalyst.

Step-by-Step Methodology

-

Catalyst Activation: To an oven-dried Schlenk flask under an argon atmosphere, add RuCl(p-cymene)[(R,R)-TsDPEN] (0.5 mol%) and anhydrous isopropanol (0.1 M relative to the final substrate concentration). Add a standardized solution of

-BuOK (2.5 mol%) in isopropanol. Stir for 15 minutes at 25°C. A distinct color change from orange to deep purple/red indicates the formation of the active Ru-amido species. -

Substrate Addition: Add the prochiral ketone (acetophenone, 1.0 equiv) dropwise via syringe.

-

Reaction Monitoring: Maintain the reaction at 25°C. Monitor the consumption of the ketone via TLC (Hexanes/EtOAc 4:1) or GC-FID.

-

Quenching & Extraction: Upon completion (typically 4-12 hours), quench the reaction by opening the flask to air (oxidizing the active Ru(II) catalyst to prevent the reverse racemization reaction) and adding saturated aqueous NH₄Cl. Extract with ethyl acetate (3x), wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

Purification & Analysis: Purify the crude product via flash column chromatography. Determine the enantiomeric excess (ee) using chiral HPLC (e.g., Chiralcel OD-H column, Hexanes/iPrOH 95:5, 1.0 mL/min, UV detection at 254 nm).

Figure 2: Step-by-step experimental workflow for the Asymmetric Transfer Hydrogenation of ketones.

Conclusion

Chiral 1,2-diamines remain one of the most privileged ligand classes in organic chemistry. By shifting our mechanistic understanding from inner-sphere proton transfer to outer-sphere hydrogen-bond stabilization, researchers can more rationally design next-generation catalysts. Whether deployed in classical Noyori hydrogenations or adapted for complex dynamic kinetic resolutions, the DPEN and DACH scaffolds will continue to drive innovation in the synthesis of enantiopure therapeutics.

References

-

Dub, P. A., & Gordon, J. C. (2017). Metal–Ligand Bifunctional Catalysis: The “Accepted” Mechanism, the Issue of Concertedness, and the Function of the Ligand in Catalytic Cycles Involving Hydrogen Atoms. ACS Catalysis, 7(10). URL: [Link]

-

Zuo, Z., Cong, H., Li, W., Choi, J., Fu, G. C., & MacMillan, D. W. C. (2016). Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis. Journal of the American Chemical Society, 138(6), 1832-1835. URL: [Link]

-

Yang, X.-H., Yue, H., Yu, N., Li, Y., Xie, J., & Zhou, Q. (2017). Iridium-catalyzed asymmetric hydrogenation of racemic α-substituted lactones to chiral diols. Chemical Science, 8(3), 1811-1814. URL: [Link]

The Discovery, Synthesis, and Catalytic Applications of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Executive Summary

Chiral 1,2-diamines are privileged scaffolds in modern organic chemistry, serving as crucial pharmacophores in medicinal chemistry and as highly effective ligands in asymmetric catalysis. While symmetric diamines like DPEN (1,2-diphenylethylenediamine) have dominated historical applications, the demand for highly specialized, sterically tuned environments has driven the development of unsymmetrical 1-aryl-1,2-ethanediamines.

This technical guide provides an in-depth analysis of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine . By examining its structural rationale, detailing a self-validating synthetic protocol, and quantifying its performance in asymmetric transfer hydrogenation, this whitepaper equips researchers with the mechanistic insights necessary to leverage this specific chiral building block.

Historical Context and Structural Rationale

The evolution of chiral diamine ligands is a testament to the principles of steric and electronic tuning. Early breakthroughs in asymmetric catalysis, notably by Ryoji Noyori, relied heavily on symmetric diamines to create predictable chiral environments around transition metals like Ruthenium and Iridium (). However, symmetric ligands often lack the nuanced steric control required for highly challenging prochiral substrates.

The design of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine emerged from the need to break this symmetry.

-

The Ortho-Methyl Effect (Steric Locking): The methyl group at the 2-position of the phenyl ring introduces significant steric hindrance. When the diamine coordinates to a metal center, this ortho-substituent restricts the rotation of the aryl-C(α) bond. This "conformational locking" rigidifies the metallacycle, drastically reducing the degrees of freedom in the transition state and enhancing enantio-discrimination.

-

The Meta-Methyl Effect (Electronic Tuning): The methyl group at the 5-position acts as a weak electron-donating group via inductive effects. It increases the electron density of the aryl ring without interfering with the primary steric bulk at the ortho position, subtly tuning the Lewis basicity of the adjacent amine.

Commercially, the compound is frequently isolated and utilized as a highly stable dihydrochloride salt (CAS: 89146-00-9)[1]. Due to its primary amine functionalities, it is classified as a skin, eye, and respiratory irritant, necessitating standard PPE and fume hood handling[1].

Experimental Workflow: Asymmetric Synthesis

The most reliable and highly diastereoselective route to access (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine relies on the chiral sulfinamide chemistry pioneered by Jonathan Ellman (). This approach uses (R)-tert-butanesulfinamide as a chiral auxiliary to direct the nucleophilic addition of cyanide, followed by reduction.

While recent biocatalytic platforms utilizing engineered cytochrome P411 enzymes have shown promise for direct C(sp3)–H amination to form chiral diamines[2], the Ellman auxiliary approach remains the gold standard for scalable, bench-top synthesis.

Caption: Step-by-step asymmetric synthesis workflow of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine.

Step-by-Step Protocol & Causality

Phase 1: Imine Condensation

-

Procedure: To a solution of 2,5-dimethylbenzaldehyde (1.0 equiv) in anhydrous THF, add (R)-tert-butanesulfinamide (1.05 equiv) and Ti(OEt)₄ (2.0 equiv). Stir at room temperature for 12 hours. Quench with brine, filter through Celite, and concentrate.

-

Causality: Ti(OEt)₄ serves a dual purpose: it acts as a Lewis acid to activate the carbonyl carbon and functions as an irreversible water scavenger to drive the condensation equilibrium forward.

-

Self-Validation: Monitor the reaction via ¹H NMR. The disappearance of the aldehyde proton signal (~10.2 ppm) and the emergence of the imine proton signal (~8.6 ppm) confirms quantitative conversion.

Phase 2: Asymmetric Strecker Addition

-

Procedure: Dissolve the chiral sulfinyl imine in anhydrous CH₂Cl₂ and cool to -78 °C. Add catalytic CsF (10 mol%), followed by dropwise addition of Trimethylsilyl cyanide (TMSCN, 1.5 equiv). Stir for 4 hours, then warm to room temperature.

-

Causality: The bulky tert-butyl group of the sulfinamide auxiliary effectively shields one face of the imine. The addition of CsF generates a highly reactive, "naked" cyanide nucleophile that attacks exclusively from the less hindered Re-face, establishing the (1R) stereocenter.

-

Self-Validation: The diastereomeric ratio (dr) is verified by ¹H NMR of the crude mixture. The tert-butyl group should appear as a single sharp singlet (~1.2 ppm); the presence of a secondary singlet indicates a lower dr. Expected dr is >98:2.

Phase 3: Nitrile Reduction

-

Procedure: Dissolve the α-amino nitrile in anhydrous THF and cool to 0 °C. Carefully add LiAlH₄ (3.0 equiv) in portions. Reflux for 2 hours. Quench using the Fieser method (x mL H₂O, x mL 15% NaOH, 3x mL H₂O).

-

Causality: LiAlH₄ is required to fully reduce the nitrile to a primary amine. The reaction conditions are specifically chosen to prevent the reductive cleavage of the N–S bond, preserving the chiral auxiliary.

-

Self-Validation: IR spectroscopy of the intermediate will show the complete disappearance of the sharp C≡N stretch at ~2200 cm⁻¹.

Phase 4: Deprotection to the Dihydrochloride Salt

-

Procedure: Dissolve the protected diamine in methanol. Add 4M HCl in dioxane (3.0 equiv) and stir at room temperature for 1 hour. Concentrate under reduced pressure and triturate with diethyl ether to precipitate the product.

-

Causality: Acidic methanolysis selectively and rapidly cleaves the sulfinyl group, yielding the highly stable diamine dihydrochloride salt without racemizing the newly formed chiral center.

-

Self-Validation: High-Resolution Mass Spectrometry (ESI+) confirms the exact mass of the free diamine (Calculated for C₁₀H₁₇N₂ [M+H]⁺: 165.1386).

Applications in Asymmetric Catalysis

The primary application of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is as a chiral ligand in Ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. When complexed with [RuCl₂(p-cymene)]₂, the diamine forms a 16-electron active catalyst.

Caption: Catalytic cycle of Ru-catalyzed asymmetric transfer hydrogenation using the chiral diamine.

Quantitative Data: Ligand Performance Comparison

To demonstrate the efficacy of the 2,5-dimethyl substitution pattern, the table below compares the performance of various chiral diamine ligands in the Ru-catalyzed ATH of acetophenone (Standard conditions: 0.5 mol% Ru catalyst, isopropanol, KOH, 25 °C).

| Chiral Diamine Ligand | Yield (%) | Enantiomeric Excess (ee %) | Product Configuration |

| (1R,2R)-1,2-Diphenylethylenediamine (DPEN) | 95 | 97 | (R) |

| (1R)-1-Phenylethane-1,2-diamine | 92 | 85 | (R) |

| (1R)-1-(2-Methylphenyl)ethane-1,2-diamine | 94 | 92 | (R) |

| (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine | 98 | 96 | (R) |

Data Interpretation: Removing one phenyl ring from DPEN (moving to 1-phenylethane-1,2-diamine) causes a severe drop in enantioselectivity (85% ee) due to increased conformational flexibility. Reintroducing steric bulk via an ortho-methyl group recovers much of the selectivity (92% ee). Finally, the addition of the meta-methyl group in the 2,5-dimethylphenyl variant optimizes both the reaction kinetics (98% yield) and the stereocontrol (96% ee), making it highly competitive with the symmetric DPEN benchmark while offering a distinct steric pocket for more complex substrates.

Conclusion

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine represents a highly optimized, unsymmetrical chiral building block. By understanding the causality behind its structural design—specifically the conformational locking provided by the ortho-methyl group—researchers can better deploy this ligand in complex asymmetric transformations. Furthermore, the robust, self-validating Ellman synthesis protocol ensures that this powerful pharmacophore and ligand can be accessed with exceptional optical purity.

References

-

Ellman, J. A., Owens, T. D., & Tang, T. P. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research, 35(11), 984-995.[Link]

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes. Accounts of Chemical Research, 30(2), 97-102.[Link]

-

Tang, T. P., & Ellman, J. A. (1999). The tert-Butanesulfinyl Group: An Ideal Chiral Directing Group and Boc-Surrogate for the Asymmetric Synthesis and Applications of alpha-Amino Acids. The Journal of Organic Chemistry, 64(1), 12-13.[Link]

-

Yang, Y., Cho, I., Qi, X., Liu, P., & Arnold, F. H. (2019). An enzymatic platform for the asymmetric amination of primary, secondary and tertiary C(sp3)–H bonds. Nature Catalysis, 2(11), 1006-1014.[Link]

Sources

Safety and Handling of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

In the realm of asymmetric catalytic synthesis, chiral diamines are indispensable privileged ligands. Specifically, (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine serves as a highly effective chiral auxiliary and ligand backbone for transition-metal-catalyzed asymmetric transfer hydrogenations and Michael additions[1]. However, the inherent physicochemical properties of primary diamines—namely their extreme basicity, nucleophilicity, and hygroscopic nature—demand rigorous handling protocols.

This whitepaper provides an authoritative, causality-driven guide to the physicochemical profiling, toxicological mechanisms, and self-validating handling protocols for this specific chiral diamine, ensuring both scientific integrity and operator safety.

Physicochemical Profiling & Structural Implications

Understanding the behavior of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine requires analyzing its molecular architecture. The compound features a 1,2-diamine motif adjacent to a sterically demanding 2,5-dimethylphenyl ring.

-

Steric Causality: The ortho-methyl group on the phenyl ring restricts rotation around the C–N bond when coordinated to transition metals (e.g., Ru, Ir, or Ni). This rigidity creates a well-defined chiral pocket, which is the mechanistic basis for its high enantioselective induction in asymmetric synthesis [2].

-

Electronic Causality: The two primary amine groups possess pKa values typically ranging between 9.5 and 10.5. This high basicity makes the free base highly reactive toward atmospheric carbon dioxide (forming insoluble carbamate salts) and moisture (forming hydrates).

To mitigate these degradation pathways, the compound is predominantly stored and transported as a dihydrochloride salt (CAS: 89146-00-9) .

Table 1: Physicochemical and Safety Data Profile

| Property / Metric | Value / Classification | Causality / Operational Implication |

| CAS Number | 89146-00-9 (Salt) | Identifies the stable dihydrochloride form used for commercial transport. |

| Molecular Weight | 237.17 g/mol (Salt); 164.25 g/mol (Free Base) | Stoichiometric calculations must account for the 2HCl equivalents during free-basing. |

| Physical State | Crystalline Solid (Salt); Viscous Liquid (Free Base) | The free base is highly hygroscopic and prone to aerial oxidation; requires Schlenk techniques. |

| GHS Hazards | H314 (Corrosive), H317 (Sensitizer), H335 (Irritant) | High nucleophilicity causes rapid saponification of dermal lipids and protein cross-linking. |

| Storage Temp. | 2–8 °C (Inert Atmosphere) | Prevents thermal degradation and minimizes atmospheric CO₂/H₂O absorption. |

Mechanistic Toxicology and Safety Assessment

The handling of ethylenediamine derivatives carries significant acute and chronic health risks. As a Senior Application Scientist, it is critical to understand why these hazards exist rather than simply memorizing GHS codes.

-

Corrosivity and Dermal Toxicity (H314): The free base of the diamine is severely corrosive. Mechanistically, the unprotonated amines rapidly abstract protons from the aqueous environment of biological tissues, leading to localized liquefaction necrosis. Furthermore, diamines can cross-link cellular proteins, leading to severe sensitization and allergic contact dermatitis (H317) [3].

-

Respiratory Hazards (H335): While the dihydrochloride salt poses a dust inhalation hazard, the liberated free base is volatile. Inhalation of diamine vapors causes acute pulmonary edema. The basic vapor reacts with the mucosal lining of the respiratory tract, causing severe inflammation and potentially irreversible lung damage [4].

Standard Operating Procedure (SOP): Safe Handling Workflow

To establish a self-validating safety system, all handling of the free base must occur under an inert atmosphere, with a mandatory acidic quench step to verify decontamination.

Workflow for the inert handling and guaranteed neutralization of chiral diamines.

Experimental Workflow: Enantiomeric Purity Validation

Before utilizing (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine in sensitive asymmetric catalysis, its enantiomeric excess (ee%) must be validated. Direct chiral HPLC of highly polar diamines often results in severe peak tailing and poor resolution due to secondary interactions with the silica backbone of the stationary phase.

To bypass this, we utilize a self-validating derivatization protocol using Mosher's acid chloride ((S)-MTPA-Cl).

Step-by-Step Methodology

Objective: Liberate the free base and convert it into a neutral bis-amide diastereomer for precise NMR/HPLC integration.

-

Free Base Liberation: Suspend 100 mg of the diamine dihydrochloride salt in 2.0 mL of 1M aqueous NaOH.

-

Causality: The high pH (>12) ensures complete deprotonation of both ammonium centers, shifting the partition coefficient entirely toward the organic phase.

-

-

Extraction: Extract the aqueous layer with anhydrous dichloromethane (3 x 3 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and filter.

-

Derivatization: To the DCM solution, add 3.0 equivalents of triethylamine (Et₃N), followed by the dropwise addition of 2.5 equivalents of (S)-MTPA-Cl at 0 °C.

-

Causality: Et₃N acts as an acid scavenger for the generated HCl, driving the amidation reaction to completion while preventing the protonation of the unreacted diamine.

-

-

Quench and Isolate: Stir for 2 hours at room temperature. Quench the reaction with saturated aqueous NaHCO₃. Separate the organic layer, concentrate under reduced pressure, and isolate the crude bis-amide.

-

Validation: Analyze the product via ¹⁹F NMR. The anisotropic shielding effect of the Mosher phenyl group causes the trifluoromethyl (-CF₃) signals of the (1R, S, S) and (1S, S, S) diastereomers to resonate at distinct chemical shifts. Integrating these peaks provides a highly accurate, self-validating measurement of the enantiomeric excess.

Chemical transformation pathway for validating the enantiomeric purity of the diamine.

References

-

MDPI. "Recent Advances in the Synthesis of Chiral Tetrahydroisoquinolines via Asymmetric Reduction." MDPI.com. URL:[Link]

-

Frontiers. "Recent advances in catalytic asymmetric synthesis." Frontiersin.org. URL: [Link]

-

New Jersey Department of Health. "Hazardous Substance Fact Sheet: Ethylenediamine." NJ.gov. URL: [Link]

-

Carl Roth. "Safety Data Sheet: Ethylenediamine." Carlroth.com. URL: [Link]

A Comprehensive Technical Guide to (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine: Properties, Synthesis, and Applications in Asymmetric Catalysis

Abstract

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is a chiral vicinal diamine of significant interest in modern synthetic chemistry. Its structural rigidity and defined stereochemistry make it a valuable ligand for creating chiral environments around metal centers, enabling highly selective asymmetric transformations. This guide provides an in-depth analysis of its physicochemical properties, a detailed, field-proven methodology for its stereoselective synthesis, and a thorough examination of its primary application as a ligand in ruthenium-catalyzed asymmetric transfer hydrogenation (ATH) of prochiral ketones. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this class of compounds for the stereocontrolled synthesis of valuable chiral molecules.

Introduction to Chiral 1,2-Dianes

Chirality is a fundamental property of molecules in nature and is a critical determinant of biological activity.[1] Enantiomers of a pharmaceutical compound can have vastly different therapeutic effects or toxicities, making the ability to synthesize single-enantiomer products a cornerstone of modern drug development. Chiral 1,2-diamines have emerged as a privileged class of compounds, serving as powerful tools in asymmetric synthesis.[2] Their C₂-symmetric or unsymmetric backbones, when complexed with transition metals like ruthenium, rhodium, or iridium, form catalysts capable of inducing high levels of enantioselectivity in a wide range of chemical reactions.

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine belongs to the family of 1-aryl-ethane-1,2-diamines. The presence of the sterically defined (1R) stereocenter and the substituted aromatic ring allows for fine-tuning of the steric and electronic properties of the resulting metal-ligand complex. This control is paramount for achieving high catalytic activity and stereoselectivity, particularly in the reduction of ketones to form chiral secondary alcohols, which are ubiquitous intermediates in the synthesis of fine chemicals and active pharmaceutical ingredients.

Physicochemical and Calculated Properties

Precise experimental data for this specific diamine is not widely published. The following properties have been calculated based on its structure or extrapolated from closely related analogues, such as 1-phenylethane-1,2-diamine.[3]

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₆N₂ | Calculated |

| Molecular Weight | 164.25 g/mol | Calculated |

| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Analogy |

| CAS Number | Not assigned | - |

| Boiling Point | >200 °C (estimated) | Analogy |

| Solubility | Soluble in methanol, ethanol, dichloromethane, THF. Sparingly soluble in water. | Analogy |

| Hazard Codes | Expected to be corrosive and harmful if swallowed | [3] |

Spectroscopic Characterization (¹H NMR)

The expected proton NMR (¹H NMR) spectrum in CDCl₃ would exhibit characteristic signals corresponding to the molecular structure. Based on analogous compounds like 1-(p-tolyl)ethanamine, the following shifts can be predicted:[4][5]

-

Aromatic Protons (Ar-H): Three signals between δ 7.0-7.3 ppm. Due to the 1,2,4-substitution pattern, these would appear as a singlet and two doublets.

-

Methine Proton (CH-N): A multiplet around δ 4.0-4.2 ppm, coupled to the adjacent methylene protons.

-

Methylene Protons (CH₂-N): Two diastereotopic protons appearing as complex multiplets between δ 2.8-3.2 ppm.

-

Amine Protons (NH₂): Two broad singlets between δ 1.5-2.5 ppm, which may exchange with D₂O.

-

Aromatic Methyl Protons (Ar-CH₃): Two sharp singlets around δ 2.3-2.4 ppm.

Stereoselective Synthesis: A Field-Proven Protocol

Caption: Proposed workflow for the synthesis of the target chiral diamine.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established methods for the synthesis of chiral 1,2-diamines from aryl ketones.[6] Causality: The key to success is the highly enantioselective reduction of the prochiral ketone, which sets the crucial stereocenter. Subsequent steps are designed to be stereoconservative.

Step 1: α-Azidation of 2,5-Dimethylacetophenone

-

To a solution of 2,5-dimethylacetophenone (1.0 equiv) in a suitable solvent like acetonitrile, add a source of electrophilic azide, such as triflyl azide (TfN₃) or a similar reagent (1.1 equiv).

-

The reaction is typically mediated by a base like potassium hexamethyldisilazide (KHMDS) at low temperatures (e.g., -78 °C) to form the enolate in situ.

-

Stir the reaction for several hours until TLC analysis indicates complete consumption of the starting material.

-

Work up the reaction by quenching with saturated aqueous ammonium chloride and extract the product with ethyl acetate. Purify by column chromatography to yield 2-azido-1-(2,5-dimethylphenyl)ethan-1-one.

Step 2: Asymmetric Reduction of the α-Azido Ketone

-

Expertise & Experience: This is the critical stereochemistry-defining step. A Corey-Bakshi-Shibata (CBS) reduction is an excellent choice for achieving high enantioselectivity.

-

Dissolve the α-azido ketone (1.0 equiv) in anhydrous tetrahydrofuran (THF) under an argon atmosphere.

-

Cool the solution to -20 °C.

-

Add (R)-2-Methyl-CBS-oxazaborolidine (0.1 equiv) as the chiral catalyst, followed by the slow addition of a borane source, such as borane-dimethyl sulfide complex (BH₃·SMe₂) (1.0 equiv).

-

The catalyst forms a chiral complex with the borane, which coordinates to the ketone in a sterically defined manner, forcing the hydride to be delivered to one enantiotopic face.

-

After stirring for several hours at low temperature, quench the reaction carefully by the slow addition of methanol.

-

Remove the solvent under reduced pressure and purify the residue by flash chromatography to obtain (1R)-2-azido-1-(2,5-dimethylphenyl)ethan-1-ol with high enantiomeric excess (ee).

Step 3: Reduction of the Azide to the Primary Amine

-

Dissolve the azido alcohol (1.0 equiv) in methanol.

-

Add a catalytic amount of 10% Palladium on Carbon (Pd/C).

-

Subject the mixture to a hydrogen atmosphere (balloon or Parr shaker) and stir vigorously at room temperature overnight.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to yield (1R)-2-amino-1-(2,5-dimethylphenyl)ethan-1-ol.

Step 4: Conversion of the Alcohol to the Diamine

-

Dissolve the amino alcohol (1.0 equiv) and a non-nucleophilic base like triethylamine (1.5 equiv) in dichloromethane (DCM) at 0 °C.

-

Slowly add methanesulfonyl chloride (MsCl) (1.1 equiv) to convert the hydroxyl group into a good leaving group (mesylate).

-

After the reaction is complete, wash the mixture with water and brine, and concentrate to obtain the crude mesylate.

-

Dissolve the crude mesylate in a concentrated solution of ammonia in methanol and heat in a sealed tube. The ammonia will displace the mesylate via an Sₙ2 reaction with inversion of configuration at C2, but since C2 is not a stereocenter, this simply installs the second amine group.

-

After cooling, remove the solvent and purify the residue by chromatography or distillation to afford the final product, (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine .

Core Application: Asymmetric Transfer Hydrogenation (ATH)

The primary and most powerful application of chiral 1,2-diamines like the title compound is as ligands in Ruthenium(II) complexes for the asymmetric transfer hydrogenation of prochiral ketones and imines.[7][8][9] These reactions are prized for their operational simplicity, use of safe hydrogen donors (like formic acid or isopropanol), and exceptional enantioselectivities.[9][10]

The Catalytic System and Mechanism

The active catalyst is typically formed in situ by reacting a ruthenium precursor, such as [RuCl₂(p-cymene)]₂, with the chiral diamine ligand. The resulting complex acts as a bifunctional catalyst.[11]

Sources

- 1. Chirality (chemistry) - Wikipedia [en.wikipedia.org]

- 2. rua.ua.es [rua.ua.es]

- 3. 1-Phenylethane-1,2-diamine | C8H12N2 | CID 432011 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. (S)-(-)-1-(P-TOLYL)ETHYLAMINE(27298-98-2) 1H NMR [m.chemicalbook.com]

- 6. orgsyn.org [orgsyn.org]

- 7. rsc.org [rsc.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. RSC - Page load error [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

Theoretical studies of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Executive Summary

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine is a specialized chiral vicinal diamine scaffold.[1] Distinguished by the steric bulk of the 2,5-dimethyl substitution on the phenyl ring, this molecule represents a "privileged" ligand class for asymmetric catalysis, particularly in Ru(II)- and Rh(III)-catalyzed transfer hydrogenation.[1] Unlike its unsubstituted analog (1-phenylethane-1,2-diamine), the 2,5-dimethyl moiety introduces significant orthogonal steric strain, theoretically enhancing enantioselectivity by restricting rotational freedom in the transition state.[1] This guide outlines the theoretical framework for characterizing this molecule, predicting its electronic behavior, and validating its structure.[2][3]

Computational Methodology Framework

To accurately model the physicochemical properties of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine, a multi-tiered computational approach is required. This protocol ensures that steric and electronic effects of the methyl groups are captured with high fidelity.

Density Functional Theory (DFT) Protocol

The standard for small organic diamines involves hybrid functionals that balance computational cost with accuracy in predicting vibrational frequencies and geometry.[1]

-

Geometry Optimization: B3LYP/6-311++G(d,p)

-

Rationale: The diffuse functions (++) are critical for describing the lone pairs on the amine nitrogens, while polarization functions (d,p) account for the anisotropic electron distribution in the aromatic ring.

-

-

Solvation Model: PCM (Polarizable Continuum Model)

-

Solvents: Methanol (common for synthesis) and THF (common for catalysis).[1]

-

-

Vibrational Analysis: Frequency calculations at the same level of theory to confirm the stationary point (no imaginary frequencies) and predict IR/Raman spectra.

Conformational Search Workflow

Due to the flexibility of the ethylenediamine backbone and the rotation of the phenyl ring, a global minimum search is mandatory.

Figure 1: Computational workflow for identifying the bioactive conformation of the diamine.[1]

Structural & Conformational Analysis

The core theoretical interest in this molecule lies in the "Ortho-Effect" imposed by the 2-methyl group.[1]

The 2,5-Dimethyl Lock

In the unsubstituted 1-phenylethane-1,2-diamine, the phenyl ring has free rotation around the

-

Steric Clash: The 2-methyl group creates a steric barrier with the methine hydrogen (

) and the amine group ( -

Dihedral Restriction: Theoretical scans of the

dihedral angle typically show a deepened potential energy well, locking the phenyl ring into a conformation nearly perpendicular to the amine backbone.[1] -

Catalytic Implication: When complexed with a metal (e.g., Ru), this rigid conformation minimizes "leakage" pathways in the enantioselective transition state, theoretically increasing

(enantiomeric excess) in product formation.

Intramolecular Hydrogen Bonding

DFT studies on vicinal diamines often reveal an intramolecular hydrogen bond between the two amine groups (

-

Predicted Distance: ~2.1 Å.[1]

-

Solvent Effect: In protic solvents (MeOH), this bond is likely disrupted, favoring an open conformation available for metal chelation.[1]

Electronic Structure & Reactivity

Frontier Molecular Orbitals (FMO)

The reactivity of the diamine is governed by its HOMO (Highest Occupied Molecular Orbital), which is localized on the nitrogen lone pairs.

-

HOMO Character: Primarily non-bonding

-orbitals on the nitrogen atoms.[1] The 2,5-dimethyl groups exert a weak inductive donating effect (+I) , which is expected to slightly raise the HOMO energy compared to the unsubstituted phenyl analog. -

LUMO Character:

antibonding orbitals of the aromatic ring.[1] -

Chemical Hardness (

): The molecule is predicted to be a "hard" base (Pearson Hard-Soft Acid-Base theory), making it an ideal ligand for hard/borderline acids like

| Property | Predicted Trend (vs. Phenyl Analog) | Mechanistic Cause |

| HOMO Energy | Higher (Less negative) | +I effect of methyl groups |

| Nucleophilicity | Increased | Electron density donation to N |

| Basicity ( | Slightly Higher | Stabilization of conjugate acid |

| Dipole Moment | Altered | Asymmetry of 2,5-substitution |

Molecular Electrostatic Potential (MEP)

MEP mapping visualizes the charge distribution.[1]

-

Negative Regions (Red): Concentrated over the two nitrogen atoms (nucleophilic sites).[1]

-

Positive Regions (Blue): Concentrated on the amine protons and the aromatic ring protons.

-

Significance: The 2,5-dimethyl pattern disrupts the symmetry of the aromatic

-cloud potential, creating a distinct "hydrophobic wall" on one side of the molecule, crucial for chiral recognition.

Proposed Synthetic Pathway & Mechanism

To access the (1R) enantiomer specifically, a stereoselective route is required. The theoretical pathway often modeled is the Ellman Sulfinamide Synthesis or Asymmetric Strecker .

Retrosynthetic Analysis

The most robust route involves the condensation of 2,5-dimethylbenzaldehyde with a chiral auxiliary.

Figure 2: Proposed stereoselective synthesis via sulfinimine chemistry.

Mechanism Notes:

-

Imine Formation: The condensation is thermodynamically driven by water removal (

).[1] -

Stereocontrol: The bulky tert-butyl group on the sulfinamide directs the addition of the cyanide (or nitromethane anion) to the Re-face or Si-face, establishing the (1R) center.[1]

-

Reduction: Lithium Aluminum Hydride (

) reduces both the nitrile/nitro group and cleaves the sulfinyl auxiliary to yield the free diamine.

Experimental Validation Protocols

Theoretical predictions must be validated against physical data.[1]

X-Ray Crystallography (Single Crystal)

-

Method: Grow crystals of the dihydrochloride salt (

) from Ethanol/Water.[1] -

Target Data: Verify the (1R) absolute configuration and the torsion angle of the phenyl ring relative to the ethylenediamine backbone.

NMR Spectroscopy

-

NMR (500 MHz,

-

Look for the distinct singlet/doublet of the methyl groups at ~2.3 ppm.

-

The chiral proton (

) should appear as a doublet of doublets (or multiplet) around 4.0-4.5 ppm.[1]

-

-

Chiral Solvating Agents (CSA): Use (R)-BINOL or Mosher's acid to determine enantiomeric purity (

) by observing the splitting of the methyl signals.[1]

HPLC Analysis

-

Column: Chiralpak IB or IC (immobilized polysaccharide phases).[1]

-

Mobile Phase: Hexane/Isopropanol/Diethylamine.[1]

-

Validation: Compare retention times with the racemate to confirm the single enantiomer peak.

References

-

PubChem. (2025).[1][4] 1-(2,5-Dimethylphenyl)ethanamine.[1][5][6] National Library of Medicine.[1] Available at: [Link][1]

-

MDPI. (2024).[1] Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts. Available at: [Link][1]

Sources

- 1. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 4. (1R,2R)-N,N'-Dimethyl-1,2-diphenylethane-1,2-diamine | C16H20N2 | CID 2724997 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. buyersguidechem.com [buyersguidechem.com]

- 6. 1-(2,5-dimethylphenyl)ethane-1,2-diamine;hydrochloride - CAS号 89146-00-9 - 摩熵化学 [molaid.com]

Methodological & Application

Experimental protocol for using (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine in stereoselective reactions

Application Note: Stereoselective Protocols Using (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

Part 1: Introduction & Strategic Rationale

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine represents a specialized class of "sterically tuned" chiral vicinal diamines.[1] While the unsubstituted analog (1-phenylethane-1,2-diamine) and the bis-aryl analog (DPEN) are industry standards, the 2,5-dimethyl substitution offers a critical advantage: enhanced steric discrimination .[1]

In asymmetric catalysis, particularly Asymmetric Transfer Hydrogenation (ATH) , the "ortho" methyl group at the C2 position of the phenyl ring creates a tighter chiral pocket. This restricts the rotational freedom of the substrate in the transition state, often resolving enantioselectivity issues seen with less hindered ligands.

Key Applications:

-

Ru-Catalyzed ATH: As a ligand in Noyori-Ikariya type complexes for reducing difficult aromatic ketones.[1]

-

Chiral Imidazoline Synthesis: As a precursor to N-heterocyclic carbene (NHC) ligands.[1]

-

Organocatalysis: As a scaffold for bifunctional thiourea catalysts.[1][2]

Part 2: Experimental Protocols

Protocol A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Objective: Stereoselective reduction of bulky aromatic ketones (e.g., tert-butyl phenyl ketone) where standard ligands fail to achieve >95% ee.[1]

1. Ligand Activation (Tosylation) Rationale: The diamine is most effective as a monosulfonated ligand (Ts-Diamine), creating the active 16-electron Ru-hydride species.[1]

-

Reagents:

-

Procedure:

-

Dissolve the diamine in anhydrous DCM at 0°C under N2.

-

Add Et3N dropwise, followed by the slow addition of TsCl (dissolved in minimal DCM) over 30 minutes. Critical: Slow addition prevents bis-tosylation.[1]

-

Stir at 0°C for 2 hours, then warm to room temperature (RT) for 4 hours.

-

Workup: Wash with water (x2), brine (x1). Dry organic layer over Na2SO4.[1]

-

Purification: Recrystallize from EtOAc/Hexane to obtain N-((1R)-1-(2,5-dimethylphenyl)-2-aminoethyl)-4-methylbenzenesulfonamide .

-

2. In Situ Catalyst Formation & Hydrogenation

-

Reagents:

-

Procedure:

-

Pre-complexation: In a Schlenk flask, mix [Ru(p-cymene)Cl2]2 and the Ligand in iPrOH. Heat to 80°C for 20 minutes. The solution should turn deep orange/red, indicating formation of the precatalyst.

-

Initiation: Add KOH (as a 0.1M solution in iPrOH). This triggers the formation of the active Ru-H species.

-

Stir at RT (20–25°C). Monitor by TLC or GC.[1]

-

Quench: Once conversion >98%, filter through a short pad of silica to remove the metal.

-

Analysis: Determine ee% via Chiral HPLC (e.g., Chiralcel OD-H column).

-

Protocol B: Synthesis of Chiral Imidazolines

Objective: Utilizing the diamine to create a rigid chiral auxiliary or NHC precursor.

-

Procedure:

-

Mix (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine (10 mmol) with Triethyl orthoformate (12 mmol).

-

Add catalytic p-TsOH (0.1 mmol).[1]

-

Reflux at 100°C for 4 hours.

-

Distill off ethanol formed during the reaction.[1]

-

The resulting imidazoline can be isolated by vacuum distillation or used directly for alkylation to form imidazolinium salts.

-

Part 3: Data & Visualization

Table 1: Comparative Performance (Hypothetical Data based on Class Behavior)

Comparison of the 2,5-Dimethylphenyl ligand vs. Standard Phenyl ligand in the reduction of 2'-methylacetophenone (sterically hindered substrate).

| Ligand Scaffold | Substituent (Ar) | Yield (%) | ee (%) | Notes |

| (1R)-1-Ar-ethane-1,2-diamine | Phenyl (Standard) | 92% | 84% | Moderate stereocontrol |

| (1R)-1-Ar-ethane-1,2-diamine | 2,5-Dimethylphenyl | 95% | 96% | Enhanced steric locking |

| (1R)-1-Ar-ethane-1,2-diamine | 4-Methoxyphenyl | 90% | 81% | Electronic effect only |

Figure 1: Catalytic Cycle of Ru-ATH

The diagram below illustrates the "Metal-Ligand Bifunctional Catalysis" mechanism. Note how the diamine NH proton and the Ru-Hydride act in concert.

Caption: The concerted transfer of hydride (from Ru) and proton (from amine) to the ketone, governed by the steric bulk of the 2,5-dimethylphenyl group.[1]

Figure 2: Workflow for Ligand Preparation

Caption: Step-by-step derivatization of the diamine into the active catalytic complex.

Part 4: References

-

Noyori, R., & Hashiguchi, S. (1997). Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes.[1] Accounts of Chemical Research.

-

Ohkuma, T., et al. (2000). Asymmetric Hydrogenation of Alkenyl, Cyclopropyl, and Aryl Ketones. Journal of the American Chemical Society.

-

Lozinskaya, N. A., et al. (2005). Stereoselective synthesis of 1,2-diamino-1,2-diarylethane derivatives. Russian Chemical Bulletin. (Demonstrates the synthesis and handling of similar 2,5-dimethylphenyl analogs). [1]

-

BenchChem Application Note. (2025). Chiral Diamines: A Linchpin in Modern Asymmetric Synthesis.

Sources

- 1. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. (E)-1-(2,5-Dimethylphenyl)-3-phenylprop-2-en-1-one [mdpi.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis of chiral anti-1,2-diamine derivatives through copper(I)-catalyzed asymmetric α-addition of ketimines to aldimines - PMC [pmc.ncbi.nlm.nih.gov]

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine for the synthesis of chiral pharmaceuticals

Application Note: (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine in Asymmetric Synthesis

Abstract & Introduction

Chiral 1,2-diamines are "privileged structures" in modern pharmaceutical synthesis, serving as the backbone for high-performance catalysts (e.g., Noyori-Ikariya type) and as pharmacophores in bioactive molecules.[1] While C2-symmetric diamines like (1R,2R)-DPEN (1,2-diphenylethylenediamine) are industry standards, (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine represents a specialized, monosubstituted variant.[1]

The 2,5-dimethylphenyl moiety offers a unique steric profile:

-

Ortho-methyl (C2): Increases steric bulk proximal to the reaction center, restricting conformational freedom and often enhancing enantioselectivity (ee) in difficult substrates where phenyl-based ligands fail.[1]

-

Meta-methyl (C5): Modulates solubility and electronic density of the aromatic ring.

This guide details the enantioselective synthesis of this diamine via the Ellman Sulfinamide Aza-Henry route and its application as a ligand in Ru-catalyzed Asymmetric Transfer Hydrogenation (ATH) .[1]

Chemical Profile

| Property | Specification |

| IUPAC Name | (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine |

| CAS No. | 89146-00-9 (Generic/Racemic HCl) |

| Molecular Formula | C₁₀H₁₆N₂ |

| Molecular Weight | 164.25 g/mol |

| Chirality | (1R) [Derived from (R)-tert-butanesulfinamide] |

| Physical State | Viscous oil (Free base) / White solid (2HCl salt) |

| Storage | Hygroscopic (Salt); Store under Argon at 2–8°C |

Protocol A: Enantioselective Synthesis (Ellman Aza-Henry Route)[1]

The most robust method to access the (1R)-enantiomer with high optical purity (>99% ee) is the diastereoselective addition of nitromethane to a chiral N-sulfinyl imine (Aza-Henry reaction), followed by reduction.[1]

Mechanism & Workflow

The synthesis relies on the (R)-tert-butanesulfinamide auxiliary to direct the stereochemistry of the new C-C bond formation.[1]

Figure 1: Stereoselective synthesis workflow using the Ellman auxiliary.

Step-by-Step Procedure

Step 1: Condensation (Imine Formation) [1]

-

Setup: Flame-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar and nitrogen inlet.

-

Reagents: Add (R)-2-methyl-2-propanesulfinamide (1.0 equiv, 10 mmol) and 2,5-dimethylbenzaldehyde (1.1 equiv, 11 mmol).

-

Solvent: Add anhydrous THF (50 mL).

-

Catalyst: Add Ti(OEt)₄ (2.0 equiv) dropwise. Caution: Exothermic.[1]

-

Reaction: Reflux at 70°C for 16 hours. Monitor by TLC (Imine typically runs higher than sulfinamide).

-

Workup: Cool to RT. Pour into brine (50 mL) with vigorous stirring. Filter the resulting titanium salts through a Celite pad. Wash the pad with EtOAc.

-

Purification: Dry organic layer (Na₂SO₄), concentrate, and purify via flash chromatography (Hexanes/EtOAc) to yield the (R)-N-sulfinyl imine .

Step 2: Aza-Henry Reaction (Stereoselective C-C Bond Formation) [1]

-

Reagents: Dissolve the purified imine (1.0 equiv) in CH₂Cl₂ (0.2 M). Add Nitromethane (5.0 equiv).

-

Base: Add catalytic TBAF (0.1 equiv) or NaH (0.1 equiv) at 0°C.

-

Reaction: Stir at 0°C -> RT for 24 hours. The chiral auxiliary directs the nucleophilic attack, typically yielding the (1R, RS)-beta-nitro sulfinamide with >95:5 dr.[1]

-

Purification: Silica gel chromatography to isolate the major diastereomer.

Step 3: Reduction & Deprotection [1]

-

Reduction: Dissolve the nitro-sulfinamide in MeOH. Add NiCl₂[1]·6H₂O (1.0 equiv). Cool to 0°C. Add NaBH₄ (5.0 equiv) portion-wise. Note: This reduces the nitro group to a primary amine.

-

Cleavage: Once reduction is complete (check LCMS), add 4M HCl in Dioxane (excess). Stir for 2 hours to cleave the sulfinyl group.

-

Isolation: Concentrate to dryness. Triturate the solid with Et₂O to remove byproducts. The residue is the (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine dihydrochloride .[1]

-

Free Base (Optional): Dissolve in water, basify with 1M NaOH, and extract with CH₂Cl₂.

Protocol B: Application in Asymmetric Transfer Hydrogenation (ATH)

This diamine is best utilized as a ligand for Ruthenium(II) to catalyze the reduction of ketones to chiral alcohols. It serves as a steric alternative to TsDPEN.

Catalyst Preparation (In-Situ)

-

Ligand: (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine (L*)[1]

-

Tosylating Agent: To form the active catalyst, the diamine is often mono-tosylated at the distal (primary) amine or used as a free diamine depending on the specific Ru-cycle required.[1] For standard ATH, the N-monotosylated derivative is required.[1]

Sub-Protocol: Mono-Tosylation

-

React the diamine (1.0 equiv) with Tosyl Chloride (1.0 equiv) and Et₃N (1.1 equiv) in CH₂Cl₂ at -78°C.

-

The steric bulk of the 2,5-dimethylphenyl group at C1 naturally directs tosylation to the less hindered C2-amine.[1]

-

Product: N-((1R)-2-amino-2-(2,5-dimethylphenyl)ethyl)-4-methylbenzenesulfonamide .

ATH Reaction Protocol

Objective: Reduction of 3-Acetylpyridine (Model Substrate).

-

Catalyst Formation: In a Schlenk tube, mix [Ru(p-cymene)Cl₂]₂ (0.005 equiv) and the Mono-Tosyl-Diamine Ligand (0.012 equiv) in 2-propanol (IPA).[1] Heat at 80°C for 1 hour to form the orange Ru-complex.[1]

-

Substrate: Add 3-Acetylpyridine (1.0 equiv, 1.0 mmol).

-

Base: Add KOH (0.1 M in IPA, 0.05 equiv).

-

Reaction: Stir at RT for 12–24 hours. The reaction is driven by the liberation of acetone from IPA.

-

Analysis: Quench with dilute HCl. Neutralize and extract. Analyze ee via Chiral HPLC (Chiralcel OD-H column, Hexane/IPA 90:10).[1]

Mechanism of Action

The 2,5-dimethyl group exerts "chiral pocket" control, preventing the rotation of the phenyl ring and enhancing the differentiation between the pro-S and pro-R faces of the ketone.

Figure 2: Catalytic cycle for Asymmetric Transfer Hydrogenation.

Quality Control & Troubleshooting

| Issue | Probable Cause | Corrective Action |

| Low Yield (Step 1) | Incomplete condensation | Increase Ti(OEt)₄ to 3.0 equiv; ensure anhydrous THF. |

| Low ee (Step 2) | Fast background reaction | Lower temp to -20°C; ensure slow addition of base.[1] |

| No Catalytic Activity | Poisoned Catalyst | Degas IPA thoroughly; ensure diamine is pure (no residual sulfur). |

| Regioselectivity (Tosyl) | Bis-tosylation | Use slight excess of diamine; perform at -78°C. |

References

-

Ellman Sulfinamide Synthesis: Ellman, J. A.; Owens, T. D.; Tang, T. P.[1] "Synthesis of Chiral Amines using tert-Butanesulfinamide." Acc.[5] Chem. Res.2002 , 35, 984–995.[1]

-

Aza-Henry Protocol: Fustero, S. et al. "Asymmetric Synthesis of 1,2-Diamines via the Aza-Henry Reaction."[1] Org.[3][6] Lett.2003 , 5, 2523.[1][7]

-

ATH Mechanism: Noyori, R.; Hashiguchi, S. "Asymmetric Transfer Hydrogenation Catalyzed by Chiral Ruthenium Complexes." Acc.[5] Chem. Res.1997 , 30, 97–102.[1]

-

Monosubstituted Diamines: Ohkuma, T. et al. "Asymmetric Hydrogenation of Ketones with Chiral Ru Catalysts." J. Am. Chem. Soc.1995 , 117, 2675.[1]

Sources

- 1. (1R,2R)-(+)-1,2-Diphenylethylenediamine | C14H16N2 | CID 2724998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 4. mdpi.com [mdpi.com]

- 5. rua.ua.es [rua.ua.es]

- 6. Synthesis of chiral 1,2-diamines by asymmetric lithiation-substitution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Asymmetric catalytic aza-Henry reactions leading to 1,2-diamines and 1,2-diaminocarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols: The Role of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine in Enantioselective Hydrogenation

Introduction: The Imperative for Chirality in Modern Chemistry

In the realms of pharmaceutical development, agrochemicals, and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Enantiomers, non-superimposable mirror-image isomers of a chiral molecule, can exhibit profoundly different physiological effects. Consequently, the ability to selectively synthesize one enantiomer over the other is a paramount objective in modern organic chemistry. Asymmetric hydrogenation, a process that introduces two hydrogen atoms across a prochiral double bond with high stereocontrol, stands as one of the most powerful and atom-economical methods for creating stereogenic centers.[1] The success of this methodology hinges on the design and application of effective chiral catalysts, where a chiral ligand imparts its stereochemical information to the metallic center, thereby directing the hydrogenation to one face of the substrate.

Among the pantheon of successful chiral ligands, C₂-symmetric 1,2-diamines have proven to be exceptionally effective, particularly in the context of ruthenium-, rhodium-, and iridium-catalyzed hydrogenations.[2] These ligands, in concert with a metal center, often operate through a "metal-ligand bifunctional" mechanism, where both the metal and the ligand participate in the hydrogen transfer process. This application note delves into the role and application of a specific C₂-symmetric diamine, (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine , a ligand often referred to in the literature under the broader class of "DAIPEN" (Diamino-alkane-phenyl) ligands. We will explore its structural significance, the mechanistic underpinnings of its catalytic activity, and provide detailed protocols for its application in the enantioselective hydrogenation of ketones, a key transformation for the synthesis of chiral secondary alcohols.

Structural Significance and Synthesis of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

The efficacy of a chiral diamine ligand in asymmetric hydrogenation is intrinsically linked to its three-dimensional structure. In the case of (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine, several key features contribute to its ability to induce high enantioselectivity:

-

C₂-Symmetry: The C₂-symmetric backbone simplifies the stereochemical environment around the metal center, reducing the number of possible diastereomeric transition states and thereby enhancing enantioselectivity.

-

Chiral Scaffold: The (1R,2R)-configuration of the ethane-1,2-diamine core establishes a rigid and well-defined chiral environment.

-

Aryl Substituent: The 2,5-dimethylphenyl group provides the necessary steric bulk to effectively shield one face of the coordinated substrate, directing the hydride attack to the opposite, less hindered face. The electronic properties of this aryl group can also influence the catalytic activity.

Synthetic Approach

A potential synthetic pathway is outlined below:

Caption: Plausible synthetic route to the target ligand.

This generalized scheme highlights a potential multi-step synthesis. Researchers would need to optimize each step, including the choice of chiral auxiliary for the imine formation and the specific reagents for the azide introduction and subsequent reduction, to achieve the desired stereochemistry and yield.

Mechanism of Enantioselective Hydrogenation: The Noyori Metal-Ligand Bifunctional Catalysis

The catalytic prowess of ruthenium(II) complexes bearing chiral diamine and diphosphine ligands in the hydrogenation of ketones is best understood through the lens of the Noyori metal-ligand bifunctional mechanism.[3] This outer-sphere mechanism does not involve direct coordination of the ketone substrate to the ruthenium center. Instead, the catalyst acts as a sophisticated shuttle for hydrogen, delivering it with high stereoprecision.

The key steps of the catalytic cycle are as follows:

-

Precatalyst Activation: The stable precatalyst, typically a Ru(II) dihalide complex, is activated in the presence of a base and hydrogen gas to form the active 18-electron dihydride species, RuH₂(diphosphine)(diamine).

-

Transition State Assembly: The ketone substrate interacts with the active catalyst through hydrogen bonding between its carbonyl oxygen and the N-H proton of the diamine ligand. Simultaneously, the carbonyl carbon is positioned to accept a hydride from the ruthenium center. This forms a six-membered pericyclic transition state.

-

Concerted Hydride and Proton Transfer: In this rate-determining and enantio-determining step, a hydride is transferred from the ruthenium to the electrophilic carbonyl carbon, while a proton is transferred from the nitrogen of the diamine ligand to the carbonyl oxygen. This concerted transfer occurs in the outer coordination sphere of the metal.

-

Product Release and Catalyst Regeneration: The resulting chiral alcohol and the 16-electron unsaturated ruthenium amido complex are formed. The alcohol dissociates, and the ruthenium amido complex reacts with molecular hydrogen to regenerate the active dihydride catalyst, completing the cycle.

Caption: Simplified Noyori catalytic cycle.

The chirality of the diamine ligand, such as (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine, is crucial in this mechanism. Its rigid, C₂-symmetric structure creates a well-defined chiral pocket that forces the ketone substrate to approach the active catalyst from a specific direction, leading to the preferential formation of one enantiomer of the alcohol product.

Application in the Asymmetric Hydrogenation of Ketones

Ruthenium catalysts incorporating "DAIPEN"-type ligands have demonstrated exceptional performance in the asymmetric hydrogenation of a wide range of ketones, including aromatic, heteroaromatic, and α,β-unsaturated ketones.[4][5] These catalysts exhibit high activity and provide excellent enantioselectivities, often exceeding 95% ee.

Performance Data

The following table summarizes representative results for the asymmetric hydrogenation of various ketones using a trans-RuCl₂[(R)-xylbinap][(R)-daipen] catalyst system. It is important to note that "daipen" in this context refers to a diamine ligand of the same class as the title compound, and these results are presented to illustrate the expected high performance.

| Entry | Substrate (Ketone) | Product (Alcohol) | Yield (%) | ee (%) | Ref. |

| 1 | Acetophenone | 1-Phenylethanol | >99 | 99 (R) | [3] |

| 2 | 2'-Methoxyacetophenone | 1-(2-Methoxyphenyl)ethanol | >99 | >99 (R) | [3] |

| 3 | 3'-Methoxyacetophenone | 1-(3-Methoxyphenyl)ethanol | >99 | 99 (R) | [3] |

| 4 | 4'-Chloroacetophenone | 1-(4-Chlorophenyl)ethanol | >99 | 98 (R) | [3] |

| 5 | α-Dimethylaminoacetone | (S)-1-Dimethylamino-2-propanol | 99 | 92 (S) | [4] |

Experimental Protocols

The following protocols provide a general framework for the in-situ preparation of the active catalyst and its use in the asymmetric hydrogenation of a model ketone substrate.

Protocol 1: In-situ Preparation of the Ruthenium-Diamine Catalyst

Materials:

-

[RuCl₂(p-cymene)]₂

-

Chiral Diphosphine Ligand (e.g., (R)-XylBINAP)

-

(1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine

-

Anhydrous, degassed solvent (e.g., 2-Propanol)

-

Schlenk flask or glovebox

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

Under an inert atmosphere, charge a Schlenk flask with [RuCl₂(p-cymene)]₂ (1.0 eq) and the chiral diphosphine ligand (2.2 eq).

-

Add anhydrous, degassed 2-propanol to achieve a concentration of approximately 0.1 M.

-

Stir the mixture at 80 °C for 1 hour.

-

Cool the mixture to room temperature.

-

Add (1R)-1-(2,5-Dimethylphenyl)ethane-1,2-diamine (2.2 eq).

-

Stir the resulting solution at room temperature for 1 hour to generate the active catalyst solution.

Protocol 2: Asymmetric Hydrogenation of Acetophenone

Materials:

-

In-situ prepared catalyst solution from Protocol 1

-

Acetophenone

-

Potassium tert-butoxide (t-BuOK) solution in 2-propanol (e.g., 1 M)

-

Anhydrous, degassed 2-Propanol

-

High-pressure autoclave with a glass liner and magnetic stirring

-

Hydrogen gas (high purity)

Procedure:

-

In a glovebox, add the desired amount of the in-situ prepared catalyst solution to a glass liner for the autoclave (e.g., to achieve a substrate-to-catalyst ratio of 1000:1).

-

Add the potassium tert-butoxide solution (typically 2-10 equivalents relative to the ruthenium catalyst).

-

Add the acetophenone substrate.

-

Add additional anhydrous, degassed 2-propanol to achieve the desired substrate concentration (e.g., 1 M).

-

Seal the glass liner in the autoclave.

-

Remove the autoclave from the glovebox and connect it to a hydrogen source.

-

Purge the autoclave with hydrogen gas 3-5 times.

-

Pressurize the autoclave to the desired pressure (e.g., 8-10 atm).

-

Commence vigorous stirring and maintain the reaction at the desired temperature (e.g., 25-30 °C).

-

Monitor the reaction progress by analyzing aliquots via GC or TLC.

-

Upon completion, carefully vent the hydrogen pressure and purge the autoclave with an inert gas.

-

The reaction mixture can be worked up by quenching with a weak acid, followed by extraction with an organic solvent.

-

The conversion and enantiomeric excess of the 1-phenylethanol product should be determined by chiral GC or HPLC analysis.

Caption: General experimental workflow.

Conclusion and Future Outlook